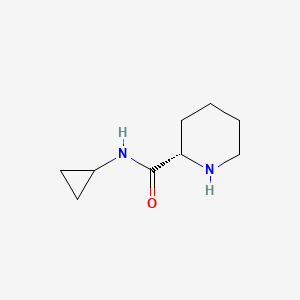

(2S)-N-cyclopropylpiperidine-2-carboxamide

Description

Properties

IUPAC Name |

(2S)-N-cyclopropylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(11-7-4-5-7)8-3-1-2-6-10-8/h7-8,10H,1-6H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDOIMCBYFAXPA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Breaking the Dehydroabietylamine Salt

(1S,2S)-2-(4-Methylpyrimidin-2-yl)cyclopropane-1-carboxylic acid (+)-abietylamine salt (3.76 g, 8.10 mmol) was suspended in DCM (20 mL) under nitrogen at room temperature, and aq. NaOH (6 M, 2.05 mL, 12.2 mmol) was added. The mixture was stirred for 45 min and transferred to a separating funnel with water (2 mL). The organic layer was separated, and the aqueous layer was washed with DCM (2 × 10 mL). The aqueous layer was treated with conc. HCl to give pH 4. The precipitated solid was collected by filtration and washed with water (2 × 5 mL) to give (1S,2S)-2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylic acid, (S,S)-1 , (1.41 g, 98%).

Chemical Reactions Analysis

Types of Reactions

(2S)-N-cyclopropylpiperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

(2S)-N-cyclopropylpiperidine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-N-cyclopropylpiperidine-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Similarity Scoring and Implications

quantifies similarity scores for piperidine derivatives using computational methods. For example:

- Methyl N-Cbz-piperidine-2-carboxylate (similarity: 0.97) shares nearly identical core structure but differs in functional groups.

- 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate (similarity: 0.96) highlights the impact of ester vs. amide linkages on reactivity .

These scores suggest that minor substituent changes significantly alter physicochemical properties, guiding drug design for target specificity.

Biological Activity

(2S)-N-cyclopropylpiperidine-2-carboxamide is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. This article explores the biological activity of (2S)-N-cyclopropylpiperidine-2-carboxamide, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₆N₂O

- IUPAC Name : (2S)-N-cyclopropylpiperidine-2-carboxamide

This structure contributes to its interaction with various biological targets, leading to its pharmacological effects.

Research indicates that (2S)-N-cyclopropylpiperidine-2-carboxamide interacts with several biological targets, including:

- Neurotransmitter Receptors : The compound may influence neurotransmitter uptake and receptor activity, which is significant for treating central nervous system disorders.

- Ion Channels : It has been shown to affect voltage-gated ion channels, potentially offering local anesthetic and anticonvulsant properties.

- Enzymatic Activity : The compound exhibits inhibition of various enzymes, including kinases and proteases, which are crucial in cellular signaling and disease processes.

Pharmacological Activities

The biological activity spectrum of (2S)-N-cyclopropylpiperidine-2-carboxamide includes:

- Neuroprotective Effects : Studies suggest potential applications in neurodegenerative diseases such as Parkinson's and Alzheimer's due to its ability to modulate neurotransmitter systems and protect neuronal integrity.

- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

- Anticancer Activity : Preliminary data indicate that it may possess antitumor properties through the modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study demonstrated that (2S)-N-cyclopropylpiperidine-2-carboxamide significantly reduced neuroinflammation in an animal model of Parkinson's disease. The compound decreased levels of pro-inflammatory cytokines and improved motor function scores compared to control groups.

Case Study 2: Anticancer Activity

In vitro assays revealed that the compound exhibited cytotoxic effects against cervical cancer cells. The mechanism involved the activation of caspase-3, leading to apoptosis. The IC50 value was determined to be approximately 15 µM, indicating potent activity against this cancer type.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.